molecular formula C14H14N4O2 B12919035 2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide

2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide

Cat. No.: B12919035
M. Wt: 270.29 g/mol
InChI Key: VPWFOPHTKZUUQO-LZYBPNLTSA-N
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Description

2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide is a heterocyclic compound with a complex structure that includes both furoindole and hydrazinecarboxamide moieties. This compound is primarily used in research settings due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide typically involves the condensation of 4-ethyl-4H-furo[3,2-b]indole-2-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinecarboxamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-4H-furo[3,2-b]indole-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Hydrazinecarboxamide: Another precursor used in the synthesis.

    Indole derivatives: Compounds with similar indole structures that exhibit various biological activities.

Uniqueness

2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide is unique due to its combination of furoindole and hydrazinecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

[(E)-(4-ethylfuro[3,2-b]indol-2-yl)methylideneamino]urea

InChI

InChI=1S/C14H14N4O2/c1-2-18-11-6-4-3-5-10(11)13-12(18)7-9(20-13)8-16-17-14(15)19/h3-8H,2H2,1H3,(H3,15,17,19)/b16-8+

InChI Key

VPWFOPHTKZUUQO-LZYBPNLTSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1C=C(O3)/C=N/NC(=O)N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(O3)C=NNC(=O)N

Origin of Product

United States

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